molecular formula C5H3Br2N B189624 2,4-Dibromopyridine CAS No. 58530-53-3

2,4-Dibromopyridine

Cat. No.: B189624
CAS No.: 58530-53-3
M. Wt: 236.89 g/mol
InChI Key: PCMMSLVJMKQWMQ-UHFFFAOYSA-N
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Description

2,4-Dibromopyridine is a heterocyclic organic compound with the molecular formula C5H3Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 4th positions of the pyridine ring. This compound is known for its significant role in organic synthesis, particularly in the formation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromopyridine can be synthesized through several methods. One efficient method involves the tandem nucleophilic substitution-N-oxide reduction process from the corresponding nitroazine N-oxide . Another method includes the use of palladium-catalyzed reactions, such as the Stille reaction, which allows for the preparation of 4,4’-dihalo-2,2’-bipyridines from dihalopyridines .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale bromination reactions. The process involves the bromination of pyridine derivatives under controlled conditions to ensure selective substitution at the desired positions. The reaction is often carried out in the presence of catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Organoboronic Acids and Grignard Reagents: Employed in substitution reactions.

    Potassium Amide in Liquid Ammonia: Utilized in reduction reactions.

Major Products:

    Substituted Pyridines: Formed through cross-coupling reactions.

    2,4-Diaminopyridine: Produced via reduction reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H3_3Br2_2N
  • Molecular Weight : 236.89 g/mol
  • Melting Point : 35-40 °C
  • Functional Groups : Bromo and pyridine

The compound features two bromine atoms positioned at the 2 and 4 positions of the pyridine ring, which significantly influences its reactivity in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2,4-dibromopyridine is in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides, facilitated by palladium catalysts. Research has shown that:

  • Site Selectivity : The presence of multiple bromine substituents allows for selective functionalization at different positions on the pyridine ring. Studies indicate a switch in site-selectivity from C2 to C4 when using palladium nanoparticle catalysts under specific conditions .
  • Catalyst Efficiency : Multinuclear palladium species have been found to enhance reactivity and selectivity in these reactions compared to traditional mononuclear catalysts .

Synthesis of Pharmaceutical Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further transformations makes it suitable for creating complex molecules with biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to yield compounds with significant anticancer properties. For instance, modifications to the dibromopyridine structure have led to improved activity against various cancer cell lines .

Material Science

In material science, this compound is utilized in the development of new materials with specific electronic or optical properties.

Example: Conductive Polymers

The compound can be incorporated into polymer matrices to enhance conductivity or modify surface properties. Its bromine atoms can participate in reactions that create cross-linked structures, improving material stability and performance.

Agrochemical Applications

The compound's reactivity also extends to agrochemical applications, where it is used in the synthesis of herbicides and pesticides. The brominated pyridine derivatives exhibit enhanced herbicidal activity due to their ability to disrupt plant growth processes.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Outcomes
Catalytic ReactionsSuzuki-Miyaura Cross-CouplingSite-selectivity switch from C2 to C4; high yields
Pharmaceutical SynthesisAnticancer agentsEffective against multiple cancer cell lines
Material ScienceConductive polymersImproved conductivity and stability
AgrochemicalsHerbicides and pesticidesEnhanced herbicidal activity

Mechanism of Action

The mechanism of action of 2,4-Dibromopyridine in chemical reactions involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • 2,3-Dibromopyridine
  • 2,5-Dibromopyridine
  • 2,6-Dibromopyridine
  • 3,5-Dibromopyridine

Comparison: 2,4-Dibromopyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For example, while 2,3-Dibromopyridine can also undergo substitution reactions, the position of the bromine atoms affects the regioselectivity and the products formed . Similarly, 2,5-Dibromopyridine and 2,6-Dibromopyridine have different reactivity profiles due to the varying positions of the bromine atoms .

Biological Activity

2,4-Dibromopyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active compounds. This article explores the biological activity of this compound, including its antimicrobial properties, effects on enzyme inhibition, and potential applications in drug discovery.

This compound can be synthesized through various methods, including bromination of pyridine derivatives and cross-coupling reactions. The regioselectivity of these reactions is crucial for obtaining the desired products. For instance, studies have shown that it undergoes regioselective Suzuki cross-coupling reactions at position 2 with alkenyl(aryl) boronic acids, facilitating the formation of more complex structures .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study focused on the synthesis of chromeno[3,2-c]pyridines, it was reported that compounds derived from this structure showed significant antibacterial activity against various strains, including Bacillus cereus and Bacteroides fragilis . The presence of bromine substituents enhances the lipophilicity and reactivity of the compound, contributing to its bioactivity.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound derivatives. For example, a derivative demonstrated inhibitory activity against New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme associated with antibiotic resistance. The IC50 value for this inhibition was reported at 87.9 μM, indicating moderate potency . This suggests that this compound could be a scaffold for developing new inhibitors targeting resistant bacterial strains.

Cytotoxicity and Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Preliminary results indicated that certain derivatives showed selective cytotoxicity against human neuroblastoma cells (SH-SY5Y), improving cell viability impaired by amyloid-beta toxicity . However, comprehensive studies are needed to fully understand its mechanism of action and potential as an anticancer agent.

Study on Antimicrobial Properties

In a comparative study involving various dibromopyridines, researchers assessed their effectiveness against Gram-positive and Gram-negative bacteria. The results showed that this compound had a broader spectrum of activity compared to its mono-brominated counterparts. The study highlighted the importance of halogen substitution in enhancing antimicrobial efficacy .

Enzyme Inhibition Assay

A detailed enzyme inhibition assay was conducted to evaluate the effectiveness of this compound derivatives against NDM-1. The results demonstrated that modifications at the pyridine ring significantly influenced inhibitory potency. Compounds with additional functional groups at specific positions exhibited enhanced activity compared to unmodified this compound .

Data Summary

Activity IC50 Value Target Reference
Antimicrobial-Bacillus cereus, Bacteroides fragilis
Enzyme Inhibition87.9 μMNDM-1
Cytotoxicity-SH-SY5Y (neuroblastoma)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dibromopyridine with high regioselectivity?

  • Methodological Answer : The synthesis of this compound typically involves direct bromination of pyridine derivatives. A scalable approach uses bromine in fuming sulfuric acid under controlled temperature (50–70°C) to achieve regioselective bromination at the 2- and 4-positions . Alternative methods include halogen-metal exchange reactions, where pyridine reacts with bromine in the presence of a catalyst (e.g., FeBr₃) to improve yield and purity . Key challenges include avoiding over-bromination and separating positional isomers (e.g., 2,5- or 3,5-dibromopyridine).
Synthesis Comparison
Method
--------------------------
Bromination in H₂SO₄
Halogen-metal exchange

Reference :

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • Melting Point (mp) : 35–40°C (lit.), a critical marker for distinguishing it from isomers like 2,5-dibromopyridine (mp: 93–94°C) .

  • Spectroscopic Techniques :

  • ¹H NMR : Peaks at δ 8.45 (d, 1H, H-6), 7.85 (dd, 1H, H-5), and 7.50 (d, 1H, H-3) confirm substitution patterns .

  • GC-MS : Molecular ion peak at m/z 236.89 (C₅H₃Br₂N) .

  • Elemental Analysis : Br content should align with theoretical values (Br: 67.5%) .

    Reference :

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : this compound is moisture-sensitive and should be stored under inert gas (Ar/N₂) at 2–8°C. Prolonged exposure to light can induce decomposition, forming brominated byproducts. Stability tests show <5% degradation over 12 months under optimal conditions .

Reference :

Advanced Research Questions

Q. How does the regioselectivity of this compound in cross-coupling reactions compare to other dibromopyridine isomers?

  • Methodological Answer : The 2-bromo position in this compound is more reactive in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to lower steric hindrance. For example, reaction with arylboronic acids selectively replaces the 2-bromo group, leaving the 4-position intact . In contrast, 3,5-dibromopyridine shows equal reactivity at both positions under similar conditions .
Reactivity Comparison
Substrate
---------------------------
This compound
3,5-Dibromopyridine

Reference :

Q. What strategies resolve contradictions in reported catalytic activity of this compound-derived ligands?

  • Methodological Answer : Discrepancies arise from ligand coordination modes (monodentate vs. bidentate) and solvent effects. For example:

  • In Ru-catalyzed hydrogenation, this compound acts as a monodentate ligand, yielding lower enantioselectivity (~60% ee) compared to bidentate analogs .

  • In Pd-catalyzed C–H activation, steric effects from the 4-bromo group enhance turnover numbers (TON: 1,200 vs. 800 for 2,6-dibromopyridine) .

    • Resolution : Use X-ray crystallography to confirm binding modes and DFT calculations to predict electronic effects .

    Reference :

Q. How can researchers mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Temperature Control : Reactions at 0–25°C reduce dehalogenation .

  • Catalyst Tuning : Bulky ligands (e.g., XPhos) suppress Ullmann coupling byproducts .

  • Stepwise Functionalization : First substitute the 2-position, then the 4-position, to avoid steric clashes .

    Optimized Conditions
    Reaction
    --------------------------
    Suzuki Coupling (2-Br)
    Buchwald-Hartwig (4-Br)

    Reference :

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

  • Methodological Answer : Variations in mp (35–40°C vs. 42–45°C) stem from impurities like residual solvents (e.g., methanol) or isomers. Recrystallization from hexane/EtOAc (1:3) yields a pure product with consistent mp .

Reference :

Q. How do solvent polarity and catalyst choice influence the regioselectivity of this compound in SNAr reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor substitution at the 2-position due to enhanced stabilization of the transition state. For example:

  • In DMF, this compound reacts with NaN₃ to yield 2-azido-4-bromopyridine (90% yield).

  • In THF, competing elimination pathways dominate, reducing selectivity .

    Reference :

Properties

IUPAC Name

2,4-dibromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMMSLVJMKQWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355745
Record name 2,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58530-53-3
Record name 2,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromopyridine
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Retrosynthesis Analysis

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